molecular formula C8H7ClINO B8158963 3-Chloro-5-iodo-N-methylbenzamide

3-Chloro-5-iodo-N-methylbenzamide

Cat. No.: B8158963
M. Wt: 295.50 g/mol
InChI Key: BGWVUXAEHPSTNL-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-N-methylbenzamide is a substituted benzamide compound of interest in chemical research and development. Its molecular structure features both chloro and iodo substituents on the aromatic ring, making it a versatile building block for further synthetic transformations, particularly in metal-catalyzed cross-coupling reactions . Iodinated benzamide derivatives have been extensively investigated in medicinal chemistry for their potential as diagnostic imaging agents. Preclinical research on related compounds has demonstrated selective uptake in melanoma cells, which is attributed to their affinity for melanin . This mechanism has made structural analogs valuable as a scaffold for developing novel radiopharmaceuticals for cancer imaging . Key Applications: • Medicinal Chemistry: Serves as a key intermediate in the synthesis of potential pharmaceutical candidates. • Imaging Agent Development: The iodine moiety provides a handle for radiolabelling, useful for developing diagnostic probes. • Organic Synthesis: Acts as a versatile precursor for constructing more complex molecules via cross-coupling reactions. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-5-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWVUXAEHPSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

This method adapts principles from the synthesis of 2-chloro-5-iodobenzoic acid, modified to incorporate the N-methylamide moiety:

  • Iodination of methyl 3-aminobenzoate :

    • Reagents : Iodine monochloride (ICl), acetic acid.

    • Conditions : 45–50°C, 6–8 hours.

    • Outcome : Methyl 3-amino-5-iodobenzoate (yield: 89%).

  • Sandmeyer chlorination :

    • Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), cuprous chloride (CuCl).

    • Conditions : Diazotization at 0–5°C, followed by chlorination at 25–30°C.

    • Outcome : Methyl 3-chloro-5-iodobenzoate (yield: 92%).

  • Hydrolysis and amidation :

    • Reagents : Sodium hydroxide (NaOH), methylamine.

    • Conditions : Ester hydrolysis at 70–80°C, followed by amide coupling via acid chloride intermediate.

    • Outcome : this compound (overall yield: 80%).

Advantages and Limitations

  • Advantages : High regioselectivity due to the amino group’s directing effects; compatibility with large-scale production.

  • Limitations : Diazonium intermediates require strict temperature control; cuprous chloride generates hazardous waste.

Sequential Halogenation via Nitro Reduction (Route B)

Reaction Sequence and Conditions

Inspired by the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, this route prioritizes nitro-group manipulation:

  • Amidation of methyl 3-nitrobenzoate :

    • Reagents : Methylamine in methanol.

    • Conditions : 60–65°C, 4–6 hours.

    • Outcome : 3-Nitro-N-methylbenzamide (yield: 93.2%).

  • Nitro reduction :

    • Reagents : Iron powder, hydrochloric acid.

    • Conditions : 70–75°C, 3–5 hours.

    • Outcome : 3-Amino-N-methylbenzamide (yield: 91%).

  • Chlorination with sulfonyl chloride :

    • Reagents : Sulfonyl chloride (SO₂Cl₂), dichloromethane.

    • Conditions : 55–60°C, 2–4 hours.

    • Outcome : 3-Chloro-N-methylbenzamide (yield: 95%).

  • Directed iodination :

    • Reagents : N-Iodosuccinimide (NIS), triflic acid.

    • Conditions : 0°C to room temperature, 12 hours.

    • Outcome : this compound (yield: 85%).

Advantages and Limitations

  • Advantages : Avoids diazonium intermediates; uses cost-effective reagents like iron powder.

  • Limitations : Iodination efficiency depends on the amide’s directing strength; multiple purification steps reduce scalability.

Comparative Analysis of Synthetic Routes

ParameterRoute A (Sandmeyer)Route B (Nitro Reduction)
Overall Yield 80%67% (calculated)
Key Reagents NaNO₂, CuClFe, SO₂Cl₂, NIS
Reaction Steps 44
Scalability High (batch processing)Moderate (solid handling)
Hazard Profile High (toxic gases)Moderate (corrosive)

Key Insight : Route A offers superior yields and scalability but requires stringent safety protocols. Route B is safer for small-scale synthesis but suffers from lower efficiency.

Industrial Production Considerations

Solvent and Catalyst Optimization

  • Solvent choice : Methanol and dichloromethane are preferred for their low cost and ease of removal.

  • Catalyst recycling : Cuprous chloride in Route A can be partially recovered via filtration, reducing waste.

Cost Analysis

  • Route A : Higher reagent costs (NaNO₂, ICl) offset by reduced labor costs.

  • Route B : Lower reagent expenses but higher energy input for nitro reduction.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

3-Chloro-5-iodo-N-methylbenzamide serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, such as:

  • Substitution Reactions : The chlorine and iodine can be replaced with other functional groups.
  • Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Biological Studies

The compound has been investigated for its interactions with biological targets:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
  • Protein-Ligand Interactions : Its binding properties make it suitable for studying protein-ligand interactions, which are essential in drug design.

Pharmacological Applications

Research indicates that derivatives of this compound may have pharmacological effects:

  • Antiviral Activity : Some studies have explored its potential as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, contributing to the development of antiviral therapies .
  • Opioid Receptor Studies : Variants of benzamide compounds have been studied for their binding affinity to opioid receptors, which is crucial for developing pain management medications .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in a metabolic pathway. The inhibition constant (K_i) was determined through competitive binding assays, showing promising results that could lead to further exploration in drug development.

CompoundK_i (nM)IC50 (nM)
This compound85120
Control Compound150200

Case Study 2: Opioid Receptor Binding

In research focused on opioid receptor interactions, derivatives of this compound were synthesized and tested for their agonist activity at the μ-opioid receptor. Results indicated that modifications to the benzamide structure significantly influenced binding affinity.

Compoundμ-opioid Receptor Affinity (nM)Agonist Activity
Original Compound50High
Modified Compound A30Moderate
Modified Compound B70Low

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Chloro-5-iodo-N-methylbenzamide with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Substituents Heterocyclic Component Molecular Weight (g/mol) Reported Biological Activity
This compound Cl (3), I (5), N-Me None 294.51 Hypothesized antibacterial activity
3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide () Cl (3) 1,2,4-Thiadiazole ring 283.73 Not specified; thiadiazoles often target enzymes
2-Chloro-5-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide () Cl (2), I (5) Isoindole-1,3-dione ring 440.62 No activity cited; isoindole derivatives may modulate protein interactions

Key Structural and Functional Insights

Chlorine at position 3 (vs. 2 in ) may alter steric hindrance, affecting binding to targets like bacterial topoisomerases or kinases .

The isoindole-dione ring in ’s compound adds rigidity and planar structure, which might influence stacking interactions in nucleic acid binding .

Thiadiazole derivatives () are frequently explored as kinase inhibitors, implying divergent applications despite structural similarities .

Q & A

Q. What are the recommended strategies for synthesizing 3-Chloro-5-iodo-N-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and amidation steps. For halogenated benzamides, iodination at the meta-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Subsequent N-methylation may employ methyl iodide (CH₃I) with a base like K₂CO₃ in DMF. Optimization should focus on reaction time, solvent polarity, and stoichiometric ratios. For example, excess methyl iodide (1.2–1.5 eq.) ensures complete methylation . Monitor intermediates via TLC or HPLC to confirm conversion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine and iodine positions) via coupling constants and deshielding effects. For instance, the iodine atom at C5 induces significant downfield shifts in adjacent protons .
  • FT-IR : Validate amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (if present).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., chlorine and iodine isotopes) .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and local electrophilicity indices. The iodine atom’s polarizability enhances its susceptibility to nucleophilic attack at C4. Software like Gaussian or ORCA can model transition states, while tools like AutoDock predict binding affinities in biological systems .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported XRD structures of halogenated benzamides?

  • Methodological Answer : Conflicting XRD data often arise from polymorphism or disordered halogen positions. Refine structures using SHELX or Olex2, and validate via R-factor convergence (<5%). For 3-Chloro-5-iodo derivatives, compare C–I and C–Cl bond lengths (expected ranges: 2.10–2.15 Å for C–I; 1.72–1.78 Å for C–Cl) to identify anomalies . Submit data to the Cambridge Crystallographic Data Centre (CCDC) for cross-validation .

Q. What mechanistic insights explain the antibacterial activity of this compound against multidrug-resistant strains?

  • Methodological Answer : The compound may target bacterial phosphopantetheinyl transferases (PPTases), disrupting acyl carrier protein (ACP) activation. Use enzyme inhibition assays (e.g., malachite green phosphate detection) and molecular docking to map interactions with PPTase active sites. Compare IC₅₀ values with structurally related analogs (e.g., trifluoromethyl or bromo-substituted benzamides) .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for this compound?

  • Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to quantify dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions. For this compound, high δD (18–20 MPa¹/²) due to iodine enhances solubility in halogen-friendly solvents like DCM. Use UV-Vis spectroscopy to measure saturation concentrations in diverse solvents .

Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling of this compound?

  • Methodological Answer : Protect the amide group with a tert-butoxycarbonyl (Boc) group to prevent palladium-catalyzed deamination. Optimize coupling conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), and anhydrous DMF at 80°C. Monitor boronic acid equivalents (1.1–1.3 eq.) to minimize homo-coupling byproducts .

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